Acetamide, 2-(1-oxo-4-p-tolyl-1H-phthalazin-2-yl)-N-(pyridin-3-yl)-
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Overview
Description
Acetamide, 2-(1-oxo-4-p-tolyl-1H-phthalazin-2-yl)-N-(pyridin-3-yl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a phthalazinone moiety, a pyridine ring, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(1-oxo-4-p-tolyl-1H-phthalazin-2-yl)-N-(pyridin-3-yl)- typically involves multi-step organic reactions. The starting materials might include phthalic anhydride, p-toluidine, and pyridine derivatives. The synthesis could involve steps such as:
Formation of Phthalazinone: Reacting phthalic anhydride with p-toluidine under acidic or basic conditions to form the phthalazinone core.
Acylation: Introducing the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Coupling with Pyridine: Coupling the phthalazinone derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the phthalazinone moiety, potentially converting it to a dihydrophthalazine derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators. The presence of the phthalazinone and pyridine moieties suggests potential interactions with biological targets.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The specific activity of Acetamide, 2-(1-oxo-4-p-tolyl-1H-phthalazin-2-yl)-N-(pyridin-3-yl)- would depend on its interaction with biological targets.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-(1-oxo-4-p-tolyl-1H-phthalazin-2-yl)-N-(pyridin-3-yl)- would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(pyridin-3-yl)-: Lacks the phthalazinone and p-tolyl groups.
Phthalazinone derivatives: Similar core structure but different substituents.
Tolyl derivatives: Contain the p-tolyl group but lack the phthalazinone and pyridine moieties.
Uniqueness
The uniqueness of Acetamide, 2-(1-oxo-4-p-tolyl-1H-phthalazin-2-yl)-N-(pyridin-3-yl)- lies in its combination of the phthalazinone, pyridine, and p-tolyl groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H18N4O2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C22H18N4O2/c1-15-8-10-16(11-9-15)21-18-6-2-3-7-19(18)22(28)26(25-21)14-20(27)24-17-5-4-12-23-13-17/h2-13H,14H2,1H3,(H,24,27) |
InChI Key |
JZVJHZPVFAPQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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